1-(Azetidin-3-yl)ethanone
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Overview
Description
1-(Azetidin-3-yl)ethanone is an organic compound with the molecular formula C5H9NO It is a four-membered azetidine ring substituted with an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Azetidin-3-yl)ethanone can be synthesized through several methods. . This photochemical reaction is efficient for constructing four-membered rings with high regio- and stereoselectivity. Another method involves the reduction of β-lactams or the ring-opening of highly strained azabicyclobutanes .
Industrial Production Methods: Industrial production of this compound often employs green and cost-effective synthetic methods. For example, using commercially available starting materials and industry-oriented reactions, such as green oxidation reactions in microchannel reactors, can yield important quaternary heterocyclic intermediates .
Chemical Reactions Analysis
Types of Reactions: 1-(Azetidin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ethanone group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(Azetidin-3-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 1-(Azetidin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .
Comparison with Similar Compounds
1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone: This compound has a similar azetidine ring structure but with a piperazine substitution.
1-(Azetidin-1-yl)-2-(3,4-dimethylphenoxy)ethanone: Another similar compound with a phenoxy substitution.
Uniqueness: 1-(Azetidin-3-yl)ethanone is unique due to its specific substitution pattern and the resulting chemical properties. Its ethanone group provides distinct reactivity compared to other azetidine derivatives, making it valuable for specific synthetic and research applications .
Properties
Molecular Formula |
C5H9NO |
---|---|
Molecular Weight |
99.13 g/mol |
IUPAC Name |
1-(azetidin-3-yl)ethanone |
InChI |
InChI=1S/C5H9NO/c1-4(7)5-2-6-3-5/h5-6H,2-3H2,1H3 |
InChI Key |
CJNWKQKFHSMHHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CNC1 |
Origin of Product |
United States |
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